Cas no 2639418-86-1 (3-(3-{(benzyloxy)carbonyl(methyl)amino}piperidin-1-yl)propanoic acid)

3-(3-{(benzyloxy)carbonyl(methyl)amino}piperidin-1-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-{[(benzyloxy)carbonyl](methyl)amino}piperidin-1-yl)propanoic acid
- 2639418-86-1
- EN300-28229137
- 3-(3-{(benzyloxy)carbonyl(methyl)amino}piperidin-1-yl)propanoic acid
-
- インチ: 1S/C17H24N2O4/c1-18(17(22)23-13-14-6-3-2-4-7-14)15-8-5-10-19(12-15)11-9-16(20)21/h2-4,6-7,15H,5,8-13H2,1H3,(H,20,21)
- InChIKey: FACWUIVQYSETRV-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N(C)C1CN(CCC(=O)O)CCC1)=O
計算された属性
- せいみつぶんしりょう: 320.17360725g/mol
- どういたいしつりょう: 320.17360725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 396
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
3-(3-{(benzyloxy)carbonyl(methyl)amino}piperidin-1-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28229137-5.0g |
3-(3-{[(benzyloxy)carbonyl](methyl)amino}piperidin-1-yl)propanoic acid |
2639418-86-1 | 95.0% | 5.0g |
$3355.0 | 2025-03-19 | |
Enamine | EN300-28229137-0.1g |
3-(3-{[(benzyloxy)carbonyl](methyl)amino}piperidin-1-yl)propanoic acid |
2639418-86-1 | 95.0% | 0.1g |
$1019.0 | 2025-03-19 | |
Enamine | EN300-28229137-0.25g |
3-(3-{[(benzyloxy)carbonyl](methyl)amino}piperidin-1-yl)propanoic acid |
2639418-86-1 | 95.0% | 0.25g |
$1065.0 | 2025-03-19 | |
Enamine | EN300-28229137-1.0g |
3-(3-{[(benzyloxy)carbonyl](methyl)amino}piperidin-1-yl)propanoic acid |
2639418-86-1 | 95.0% | 1.0g |
$1157.0 | 2025-03-19 | |
Enamine | EN300-28229137-2.5g |
3-(3-{[(benzyloxy)carbonyl](methyl)amino}piperidin-1-yl)propanoic acid |
2639418-86-1 | 95.0% | 2.5g |
$2268.0 | 2025-03-19 | |
Enamine | EN300-28229137-10g |
3-(3-{[(benzyloxy)carbonyl](methyl)amino}piperidin-1-yl)propanoic acid |
2639418-86-1 | 10g |
$4974.0 | 2023-09-09 | ||
Enamine | EN300-28229137-0.05g |
3-(3-{[(benzyloxy)carbonyl](methyl)amino}piperidin-1-yl)propanoic acid |
2639418-86-1 | 95.0% | 0.05g |
$972.0 | 2025-03-19 | |
Enamine | EN300-28229137-10.0g |
3-(3-{[(benzyloxy)carbonyl](methyl)amino}piperidin-1-yl)propanoic acid |
2639418-86-1 | 95.0% | 10.0g |
$4974.0 | 2025-03-19 | |
Enamine | EN300-28229137-1g |
3-(3-{[(benzyloxy)carbonyl](methyl)amino}piperidin-1-yl)propanoic acid |
2639418-86-1 | 1g |
$1157.0 | 2023-09-09 | ||
Enamine | EN300-28229137-5g |
3-(3-{[(benzyloxy)carbonyl](methyl)amino}piperidin-1-yl)propanoic acid |
2639418-86-1 | 5g |
$3355.0 | 2023-09-09 |
3-(3-{(benzyloxy)carbonyl(methyl)amino}piperidin-1-yl)propanoic acid 関連文献
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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8. Book reviews
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
3-(3-{(benzyloxy)carbonyl(methyl)amino}piperidin-1-yl)propanoic acidに関する追加情報
3-(3-{(benzyloxy)carbonyl(methyl)amino}piperidin-1-yl)propanoic acid (CAS No. 2639418-86-1): A Comprehensive Overview
3-(3-{(benzyloxy)carbonyl(methyl)amino}piperidin-1-yl)propanoic acid (CAS No. 2639418-86-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This article aims to provide a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.
Chemical Structure and Properties
The chemical structure of 3-(3-{(benzyloxy)carbonyl(methyl)amino}piperidin-1-yl)propanoic acid is defined by a piperidine ring substituted with a benzyl carbamate group and a methylamine moiety, linked to a propionic acid chain. The presence of these functional groups imparts distinct chemical and physical properties to the compound. The benzyl carbamate group is known for its stability and ability to modulate biological activity, while the piperidine ring provides structural rigidity and enhances the compound's pharmacokinetic properties.
The molecular formula of the compound is C17H24N2O4, with a molecular weight of approximately 320.38 g/mol. It is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.
Synthesis Methods
The synthesis of 3-(3-{(benzyloxy)carbonyl(methyl)amino}piperidin-1-yl)propanoic acid has been extensively studied, with several synthetic routes reported in the literature. One of the most common approaches involves the reaction of 3-(aminomethyl)piperidine with benzyl chloroformate to form the protected amine intermediate, followed by coupling with propionic acid using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). This method yields high purity product with good yields.
An alternative synthetic route involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yield. In this method, the key intermediates are prepared under microwave irradiation conditions, followed by purification using column chromatography or other suitable techniques. The microwave-assisted approach not only enhances efficiency but also reduces the environmental impact by minimizing solvent usage.
Biological Activities and Applications
3-(3-{(benzyloxy)carbonyl(methyl)amino}piperidin-1-yl)propanoic acid has been investigated for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. Recent studies have demonstrated that this compound exhibits potent neuroprotective effects by modulating various signaling pathways involved in neuronal survival and function.
In vitro experiments have shown that 3-(3-{(benzyloxy)carbonyl(methyl)amino}piperidin-1-yl)propanoic acid can effectively inhibit apoptosis in neuronal cells exposed to oxidative stress. The compound appears to act by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing intracellular reactive oxygen species (ROS) levels. Additionally, it has been found to enhance mitochondrial function and reduce oxidative damage to cellular components.
Clinical trials are currently underway to evaluate the therapeutic potential of 3-(3-{(benzyloxy)carbonyl(methyl)amino}piperidin-1-yl)propanoic acid in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Preliminary results from these trials have shown promising outcomes, with patients exhibiting improved cognitive function and reduced disease progression.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 3-(3-{(benzyloxy)carbonyl(methyl)amino}piperidin-1-yl)propanoic acid has been extensively studied using both in vitro and in vivo models. The compound exhibits good oral bioavailability due to its lipophilic nature and favorable absorption properties. It is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 2-4 hours after administration.
The distribution of the compound is primarily limited to extracellular spaces due to its high protein binding affinity. Metabolism occurs primarily in the liver via cytochrome P450 enzymes, with major metabolites being excreted through urine and feces. The half-life of the compound is approximately 6 hours, indicating that it has a relatively short duration of action.
Toxicological studies have shown that 3-(3-{(benzyloxy)carbonyl(methyl)amino}piperidin-1-yl)propanoic acid is well-tolerated at therapeutic doses with minimal adverse effects. However, higher doses may cause mild gastrointestinal discomfort or dizziness in some individuals. Long-term safety studies are ongoing to evaluate any potential chronic toxicity or carcinogenicity risks associated with prolonged use.
Current Research Trends and Future Directions
The ongoing research on 3-(3-{(benzyloxy)carbonyl(methyl)amino}piperidin-1-yl)propanoic acid is focused on optimizing its pharmacological properties for improved therapeutic efficacy. Recent advancements in computational chemistry have enabled researchers to design novel derivatives with enhanced potency and selectivity for specific targets involved in CNS disorders.
Molecular dynamics simulations have provided valuable insights into the binding interactions between the compound and its target proteins, facilitating rational drug design efforts. Additionally, high-throughput screening techniques are being employed to identify new lead compounds with similar or superior biological activities.
The development of prodrugs or drug delivery systems that can enhance brain penetration and reduce systemic side effects is another area of active research. Nanoparticle-based delivery systems have shown promise in improving the bioavailability and targeting efficiency of neuroprotective agents like 3-(3-{(benzyloxy)carbonyl(methyl)amino} piperidin - 1 - yl ) propanoic acid strong > . These approaches aim to overcome blood-brain barrier limitations while maintaining drug stability during transit.
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